![molecular formula C17H16BrNO4 B12877249 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate CAS No. 103620-32-2](/img/structure/B12877249.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a chemical compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a bromine atom and two acetate groups attached to the benzoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate typically involves the following steps:
Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Acetylation: The final step involves the acetylation of the benzoquinoline core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoquinoline derivatives.
Substitution: Substituted benzoquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: Lacks the diacetate groups.
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks both the bromine atom and diacetate groups.
7-Bromoquinoline: Contains the bromine atom but lacks the tetrahydrobenzo and diacetate groups.
Uniqueness
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is unique due to the presence of both the bromine atom and diacetate groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
103620-32-2 |
|---|---|
Fórmula molecular |
C17H16BrNO4 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
Clave InChI |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


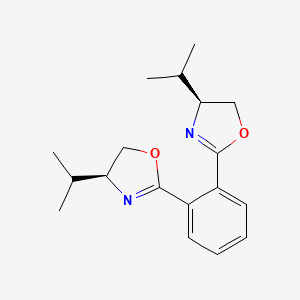

![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
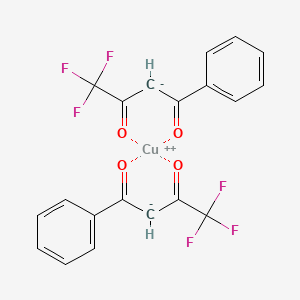
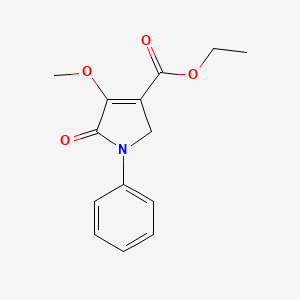

![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
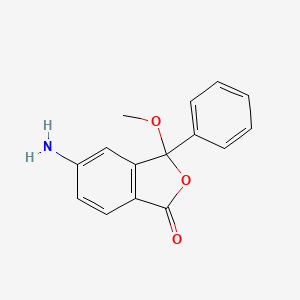
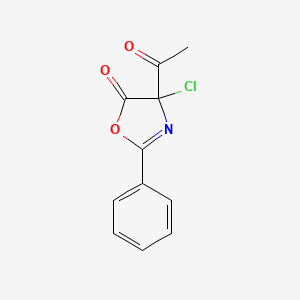
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

